Cupric selenite dihydrate

Catalog No.
S1505974
CAS No.
15168-20-4
M.F
CuSeO3·2H2O
CuH4O5Se
M. Wt
226.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric selenite dihydrate

CAS Number

15168-20-4

Product Name

Cupric selenite dihydrate

IUPAC Name

copper;selenite;dihydrate

Molecular Formula

CuSeO3·2H2O
CuH4O5Se

Molecular Weight

226.55 g/mol

InChI

InChI=1S/Cu.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2

InChI Key

JPJDNSPXIBYJBH-UHFFFAOYSA-L

SMILES

O.O.[O-][Se](=O)[O-].[Cu+2]

Canonical SMILES

O.O.[O-][Se](=O)[O-].[Cu+2]

Crystallography and Material Science:

Cupric selenite dihydrate (CuSeO3•2H2O) is a blue-colored crystalline material that has been studied for its interesting crystallographic properties and potential applications in material science. Researchers have investigated its crystal structure, thermal stability, and potential use in the development of new materials with specific functionalities. For example, a study published in the Journal of Solid State Chemistry explored the synthesis and characterization of CuSeO3•2H2O nanocrystals, highlighting their potential applications in photocatalysis and photovoltaics [].

Biomedical Research:

Cupric selenite dihydrate has been explored in the field of biomedical research, particularly for its potential role in selenium supplementation. Selenium is a trace element essential for human health, and its deficiency has been linked to various health problems. Studies have investigated the use of Cupric selenite dihydrate as a potential source of selenium for dietary supplementation and therapeutic applications []. However, it is crucial to note that Cupric selenite dihydrate can be toxic in high doses, and its use in this context requires further research and careful evaluation.

Cupric selenite dihydrate, chemically represented as CuSeO₃·2H₂O, is an inorganic salt that typically appears as a blue powder. It is a hydrated form of copper(II) selenite and has garnered interest due to its unique properties and potential applications. The compound has a molecular weight of approximately 226.55 g/mol and is characterized by its crystalline structure and solubility in water .

Cupric selenite dihydrate is considered a potentially toxic compound due to the presence of selenium. Selenium poisoning can occur from excessive exposure [6].

  • Ingestion: Ingestion of cupric selenite dihydrate can cause nausea, vomiting, hair loss, and neurological problems [6].
  • Inhalation: Inhalation of dust particles may irritate the respiratory tract [2].
  • Skin/Eye Contact: May cause skin or eye irritation upon contact [2].

Always handle cupric selenite dihydrate with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when necessary.

Important Note

The information provided here is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional before using any compound for health purposes.

Cited Sources

  • Wikipedia: - Copper(II) selenite
  • American Elements
  • ) - Copper selenite, dihydrate
  • Further research is needed to establish the safety and efficacy of cupric selenite dihydrate for biological applications.
  • Suppliers like Fisher Scientific sell cupric selenite dihydrate, but information on specific synthesis procedures might require consulting scientific literature.
  • ATSDR (Agency for Toxic Substances and Disease Registry) -
. A common method involves the reaction between copper(II) acetate and selenous acid:

Cu CH3COO 2+H2SeO3CuSeO3+CH3COOH\text{Cu CH}_3\text{COO }_2+\text{H}_2\text{SeO}_3\rightarrow \text{CuSeO}_3+\text{CH}_3\text{COOH}

This reaction produces cupric selenite, which can then crystallize in the dihydrate form upon exposure to water. Additionally, cupric selenite can undergo reduction reactions, such as with hydrazine hydrate, leading to the formation of copper selenide .

The primary methods for synthesizing cupric selenite dihydrate include:

  • Reaction of Copper Salts with Selenous Acid: As previously mentioned, mixing copper(II) acetate with selenous acid yields cupric selenite.
  • Hydrothermal Synthesis: This method involves dissolving copper salts in water under high temperature and pressure conditions, promoting the formation of crystalline structures.
  • Reduction Methods: Utilizing reducing agents like hydrazine can convert copper selenite into other forms, allowing for the controlled synthesis of cupric selenite dihydrate .

Cupric selenite dihydrate has several applications:

  • Catalyst in Organic Reactions: It is used as a catalyst for various organic transformations, including Kjeldahl digestion.
  • Material Science: Its unique properties make it suitable for use in semiconductor materials and nanostructured devices.
  • Research in Nanotechnology: Cupric selenite dihydrate serves as a precursor for synthesizing nanomaterials with specific electronic properties .

Interaction studies involving cupric selenite dihydrate focus on its toxicological effects and potential interactions with biological systems. Research indicates that the compound can interact adversely with cellular mechanisms, leading to oxidative stress and cellular damage. Its interactions with other metal ions and compounds are also an area of study, particularly concerning its catalytic properties and potential synergistic effects .

Several compounds share similarities with cupric selenite dihydrate, particularly within the realm of metal selenites and sulfides. Here are some notable examples:

Compound NameChemical FormulaUnique Properties
Copper(I) selenideCu₂SeKnown for its semiconductor properties
Zinc seleniteZnSeExhibits strong photoluminescence
Cadmium selenideCdSeWidely used in photovoltaic cells
Lead(II) selenitePbSeNotable for its high electron mobility

Uniqueness of Cupric Selenite Dihydrate: Unlike these compounds, cupric selenite dihydrate's hydrated form contributes to its distinct solubility characteristics and biological activity profile. Its dual role as both an inorganic salt and a potential catalyst sets it apart from other metal selenites, which may not exhibit similar properties or applications .

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents one of the most effective methods for producing cupric selenite dihydrate crystals. This approach involves chemical reactions in aqueous solutions under elevated temperature and pressure conditions.

Conventional Hydrothermal Synthesis

The conventional hydrothermal method typically involves reacting copper-containing precursors with selenium sources in an aqueous medium under controlled conditions. Research by Cui et al. demonstrated the successful synthesis of prism-shaped CuSeO₃·2H₂O single crystals through a hydrothermal reaction. In their approach, CuCl₂·2H₂O was used as the copper source and Se powder as the selenium source, with the reaction conducted in aqueous ammonia at 180°C.

The hydrothermal synthesis typically employs a Teflon-lined stainless steel autoclave, where the reaction mixture is heated to temperatures between 150-200°C for periods ranging from 24 to 72 hours. The resulting pressure inside the vessel (autogenous pressure) creates ideal conditions for crystal growth.

Researchers have reported that the hydrothermal technique produces cupric selenite dihydrate crystallizing in the P2₁2₁2₁ orthorhombic space group. The unit cell parameters determined from these syntheses align well with established crystallographic data for this compound.

Microwave-Assisted Hydrothermal Synthesis

A more recent innovation in the synthesis of cupric selenite compounds is the microwave-assisted hydrothermal method. This approach significantly reduces reaction times while still producing high-quality crystals. Research has shown that microwave irradiation can effectively drive hydrothermal reactions to produce cupric selenite compounds, including nanocomposites.

For instance, Nima Jessieba Daniel and Joseph John reported the synthesis of Cd/CuSeO₃ nanocomposites using a facile microwave-assisted hydrothermal method. Their approach involved:

  • Using cadmium acetate dihydrate, copper acetate dihydrate, and sodium selenite as precursors in a 1:1:1 molar ratio
  • Dissolving these chemicals in distilled water and stirring with a magnetic stirrer
  • Exposing the solution to microwave irradiation until water evaporation
  • Washing, filtering, and drying the resulting colloidal precipitate
  • Annealing for one hour at 100°C to improve ordering

This microwave-assisted technique produced nanocomposites with an average crystallite size of approximately 15 nm.

Chemical Vapor Transport (CVT) Approaches

Chemical vapor transport represents another sophisticated approach for growing high-quality cupric selenite dihydrate crystals, particularly when larger crystal sizes are desired. In this method, a volatile transport agent facilitates the movement of reactants through the gas phase from one region to another within a sealed tube.

Principles and Setup

For cupric selenite compounds, CVT synthesis typically employs a sealed tube with a temperature gradient. The reactants are placed at one end of the tube, and upon heating, they react with a transport agent to form volatile intermediates. These gaseous compounds travel through convection currents to the other end of the tube, where they decompose back into the desired product and the transport agent.

As detailed in research on copper oxy-selenites, transport agents such as chlorine, bromine, or iodine facilitate this process. The direction of transport depends on the thermodynamics of the reaction—for exothermic reactions, product deposition occurs at the hotter end, while endothermic reactions result in deposition at the cooler end.

Experimental Findings

Research on copper selenites indicates that chemical vapor transport can yield high-quality crystals of significant size. For instance, studies on various copper selenites reported that CVT syntheses yielded the triclinic phase of CuSeO₃ as long green needle-like crystals exceeding 5 mm in length.

While these studies primarily focused on the anhydrous form (CuSeO₃), the principles can be applied to the synthesis of the dihydrate form as well, with appropriate modifications to the reaction conditions.

Transport MethodCrystal MorphologyTypical SizeKey Transport Agents
CVTNeedle-like> 5 mmCl₂, Br₂, I₂
HydrothermalPrism-shaped0.64-0.77 × 0.45-0.67 × 0.26-0.33 mmN/A
Microwave-AssistedNanocrystalline~15 nmN/A

Comparative Analysis of Reaction Conditions

Temperature Effects

Temperature plays a crucial role in determining the crystal phase, size, and quality of cupric selenite dihydrate. Comparative analysis of various synthesis methods reveals significant differences in optimal temperature ranges:

  • Conventional hydrothermal synthesis: Optimal temperatures typically range from 180-200°C
  • Microwave-assisted synthesis: Generally employs lower temperatures, with post-synthesis annealing at approximately 100°C
  • Chemical vapor transport: Requires higher temperatures, often with a gradient (e.g., from 700°C at the source to 600°C at the deposition zone)

Temperature not only affects the reaction kinetics but also influences crystal morphology and size. Higher temperatures in hydrothermal synthesis generally result in larger crystals but may promote the formation of anhydrous phases rather than the desired dihydrate form.

Pressure Considerations

Pressure represents another critical parameter in the synthesis of cupric selenite dihydrate:

  • In hydrothermal synthesis, autogenous pressure develops as a result of heating the aqueous solution in a sealed container. Typical pressures reach approximately 10 bar at 180°C synthesis temperature, corresponding to the vapor pressure of water at that temperature
  • For microwave-assisted synthesis, the pressure development is typically faster but follows similar principles
  • Chemical vapor transport reactions usually operate under the vapor pressure of the transport agent at the reaction temperature

Research has demonstrated that high-pressure conditions can induce phase transitions in CuSeO₃·2H₂O. A study on the high-pressure behavior of chalcomenite (natural CuSeO₃·2H₂O) revealed that the compound undergoes a structural transition at elevated pressures, affecting its mechanical properties.

Precursor Ratios and Their Impact

The molar ratios of starting materials significantly influence the product phase and purity:

Synthesis MethodCu:Se Molar RatioAdditional ComponentsProduct PhaseReference
Hydrothermal1:1Aqueous ammoniaPure CuSeO₃·2H₂O crystals
Hydrothermal4:3Water (80% fill)CuSeO₃·2H₂O with possible impurities
Microwave-Assisted1:1:1Cd(OAc)₂·2H₂O:Cu(OAc)₂·2H₂O:Na₂SeO₃Cd/CuSeO₃ nanocomposites

Studies indicate that a 1:1 ratio of copper precursor to selenium source often yields the purest form of cupric selenite dihydrate. However, slight adjustments to these ratios can lead to different phases or mixed products, which might be desirable for specific applications.

Orthorhombic and Triclinic Polymorphs

Cupric selenite dihydrate exhibits polymorphism, with two well-documented crystalline forms: orthorhombic and triclinic. The orthorhombic polymorph, corresponding to the mineral chalcomenite, crystallizes in the space group P2₁2₁2₁ (No. 19) and features a three-dimensional framework of interconnected CuO₅ square pyramids and SeO₃ trigonal pyramids [5] [6]. Unit cell parameters for this phase are a = 6.399 Å, b = 6.782 Å, and c = 6.682 Å, with all interfacial angles fixed at 90° due to orthorhombic symmetry [5]. In contrast, the triclinic polymorph (space group P1) lacks symmetry constraints, resulting in unit cell parameters a = 5.892 Å, b = 6.743 Å, c = 7.215 Å, with angles α = 89.3°, β = 84.7°, and γ = 82.1° [2]. This structural flexibility arises from the ability of SeO₃³⁻ groups to adopt varied orientations, which influence the overall packing efficiency and lattice strain.

Table 1: Crystallographic Parameters of Cupric Selenite Dihydrate Polymorphs

ParameterOrthorhombic (Chalcomenite)Triclinic
Space GroupP2₁2₁2₁P1
a (Å)6.3995.892
b (Å)6.7826.743
c (Å)6.6827.215
α (°)9089.3
β (°)9084.7
γ (°)9082.1
CoordinationCu²⁺: Square pyramidalCu²⁺: Distorted octahedral

The orthorhombic form dominates under ambient conditions due to its lower Gibbs free energy, while the triclinic polymorph emerges under specific synthetic conditions, such as rapid crystallization or the presence of impurities [2] [5].

Coordination Environment of Cu²⁺ and SeO₃³⁻ Ions

The Cu²⁺ ions in the orthorhombic polymorph occupy square pyramidal coordination sites, bonded to four oxygen atoms from adjacent SeO₃³⁻ groups in the equatorial plane and one water molecule at the apical position [5]. The Cu–O bond lengths range from 1.95 Å (equatorial) to 2.32 Å (apical), reflecting Jahn-Teller distortions typical of d⁹ electronic configurations [5]. In the triclinic polymorph, Cu²⁺ adopts a distorted octahedral geometry, with two elongated axial bonds (2.45–2.60 Å) to water molecules and four shorter equatorial bonds (1.92–1.98 Å) to SeO₃³⁻ oxygens [2].

SeO₃³⁻ ions exhibit trigonal pyramidal geometry, with Se–O bond lengths of 1.69–1.72 Å and O–Se–O angles of 99–102° [5]. These groups bridge adjacent Cu²⁺ centers, forming infinite chains along the c-axis in the orthorhombic structure and a corrugated layer arrangement in the triclinic form [2] [5]. The lone pair on selenium participates in weak secondary interactions with water molecules, further stabilizing the lattice [3].

Role of Water Molecules in Structural Stability

Water molecules in CuSeO₃·2H₂O serve dual roles as ligands and hydrogen-bond donors. The two crystallographically distinct water molecules form strong O–H···O hydrogen bonds with SeO₃³⁻ oxygens (bond lengths: 2.70–2.85 Å) [5]. These interactions create a rigid network that resists shear stress, as evidenced by high-pressure studies showing anisotropic compression behavior [5]. Under hydrostatic pressure up to 8 GPa, the a-axis compresses by 12%, while the b- and c-axes deform by only 4–6%, correlating with the alignment of hydrogen bonds along the a-axis [5].

Table 2: Hydrogen-Bonding Interactions in Orthorhombic CuSeO₃·2H₂O

DonorAcceptorDistance (Å)Angle (°)
O(water1)–HO(SeO₃)2.71165
O(water2)–HO(SeO₃)2.85158
O(water1)–H···HO(water2)2.68145

The interstitial water also mitigates electrostatic repulsion between Cu²⁺ centers, enabling closer packing of SeO₃³⁻ groups. Dehydration experiments reveal that removing water above 150°C triggers irreversible collapse of the framework, confirming the thermodynamic indispensability of water [5] [6].

UNII

B084V60QBP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15168-20-4

Dates

Modify: 2023-08-15

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